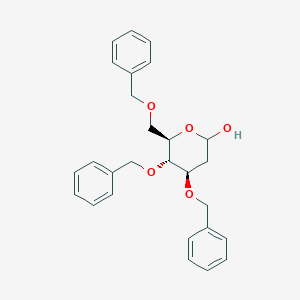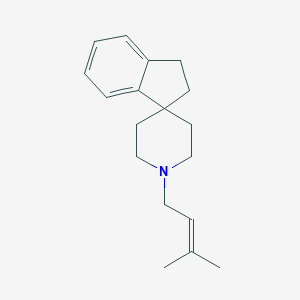
Mebut-indpip
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
L-695,845の合成は、容易に入手可能な出発物質から始まるいくつかのステップを含みます。合成経路には、通常、スピロ[インデン-ピペリジン]コア構造の形成が続き、続いて3-メチルブト-2-エニル基が導入されます。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を達成するために最適化されます。 工業生産方法には、これらの反応を連続フロー技術と高度な精製方法を使用してスケールアップすることが含まれ、一貫性と品質が確保されます .
化学反応の分析
L-695,845は、以下を含むさまざまな化学反応を受けます。
酸化: この反応は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して行うことができ、酸化された誘導体の生成につながります。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、化合物の還元型が生成されます。
科学研究への応用
化学: シグマ受容体リガンドとその相互作用を研究するためのモデル化合物として役立ちます。
生物学: 研究は、シグマ受容体を介した細胞機能の調節におけるその役割に焦点を当てています。
医学: L-695,845は、シグマ受容体に対する高い親和性のために、統合失調症やうつ病などの神経学的疾患の治療に潜在的な治療効果があります。
科学的研究の応用
Chemistry: It serves as a model compound for studying sigma receptor ligands and their interactions.
Biology: Research has focused on its role in modulating cellular functions through sigma receptors.
Medicine: L-695,845 has potential therapeutic applications in treating neurological disorders, such as schizophrenia and depression, due to its high affinity for sigma receptors.
Industry: The compound’s unique properties make it a valuable tool in drug discovery and development.
作用機序
L-695,845は、主にシグマ受容体との相互作用を通じてその効果を発揮します。これらの受容体は、イオンチャネルの調節、神経伝達物質の放出、細胞生存を含むさまざまな細胞プロセスに関与しています。シグマ受容体に結合することにより、L-695,845はこれらの経路に影響を与え、観察された薬理学的効果をもたらします。 作用機序に関与する分子標的と経路はまだ調査中ですが、中枢神経系に大きな影響を与えることがわかっています .
類似化合物との比較
L-695,845は、ハロペリドールやリムカゾールなどの他のシグマ受容体リガンドと比較できます。これらの化合物はすべてシグマ受容体に結合しますが、L-695,845は、他の受容体よりもシグマ結合部位に対する非常に高い親和性と選択性があるためユニークです。 これは、シグマ受容体の機能と潜在的な治療的応用を研究するための貴重なツールとなっています .
特性
IUPAC Name |
1'-(3-methylbut-2-enyl)spiro[1,2-dihydroindene-3,4'-piperidine] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N/c1-15(2)8-12-19-13-10-18(11-14-19)9-7-16-5-3-4-6-17(16)18/h3-6,8H,7,9-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBZOYYHHRLQMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCC2(CCC3=CC=CC=C32)CC1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929881 |
Source


|
| Record name | 1'-(3-Methylbut-2-en-1-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137730-58-6 |
Source


|
| Record name | 3,4-Dihydro-1'-(3-methylbut-2-enyl)spiro(1H-indene-1,4'-piperidine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137730586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1'-(3-Methylbut-2-en-1-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
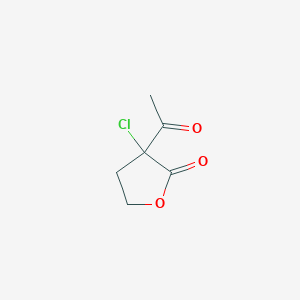
![Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B141963.png)
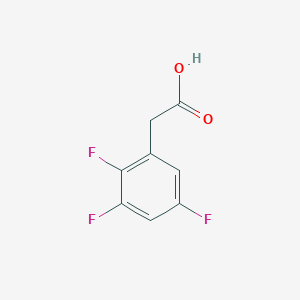

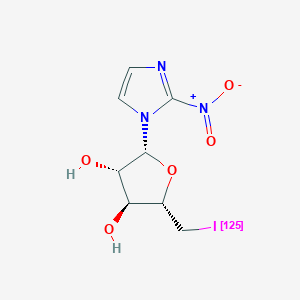
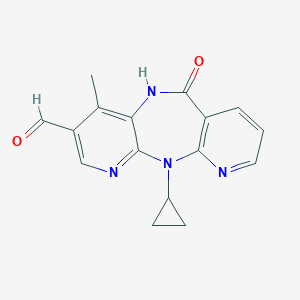

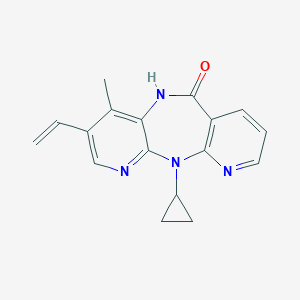
![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)
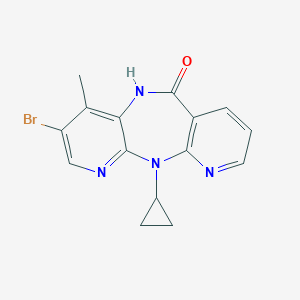

![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)
![2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B141993.png)
